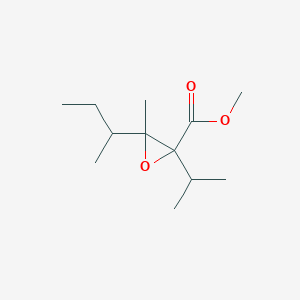
Methyl 3-(sec-butyl)-2-isopropyl-3-methyloxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate is a complex organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by its unique structure, which includes an oxirane ring substituted with various alkyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate typically involves the reaction of appropriate alkyl halides with epoxides under basic conditions. One common method is the reaction of 3-methyl-2-(propan-2-yl)oxirane with butan-2-yl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted oxiranes or open-chain compounds.
科学研究应用
Methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate exerts its effects involves the interaction of the oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new bonds and functional groups. This reactivity is exploited in various chemical and biological processes.
相似化合物的比较
Similar Compounds
- Ethyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate
- Propyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate
- Butyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate
Uniqueness
Methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring, which imparts distinct reactivity and properties compared to its analogs. The presence of different alkyl groups can influence the compound’s stability, solubility, and reactivity, making it suitable for specific applications in research and industry.
属性
分子式 |
C12H22O3 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC 名称 |
methyl 3-butan-2-yl-3-methyl-2-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-7-9(4)11(5)12(15-11,8(2)3)10(13)14-6/h8-9H,7H2,1-6H3 |
InChI 键 |
LWDLMQLNCWMTLN-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1(C(O1)(C(C)C)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



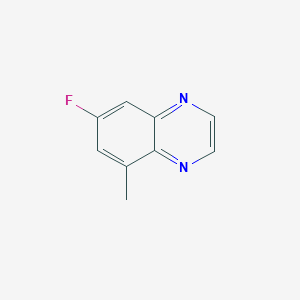
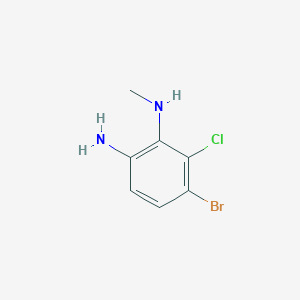
![Ethyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13653749.png)

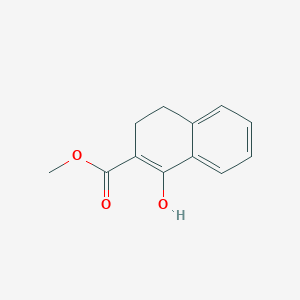
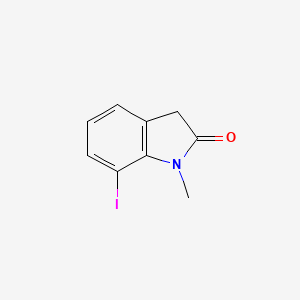
![4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B13653782.png)
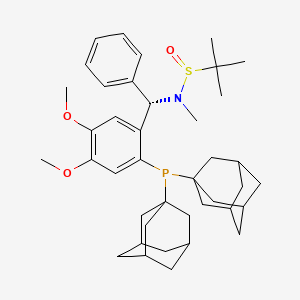
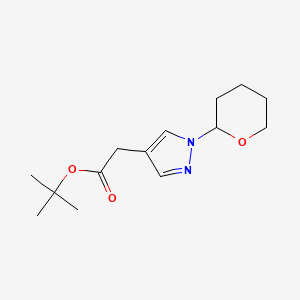
![2-[3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-2-azetidinyl]propanoic acid](/img/structure/B13653790.png)
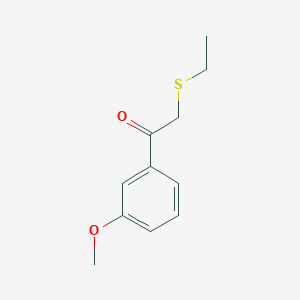
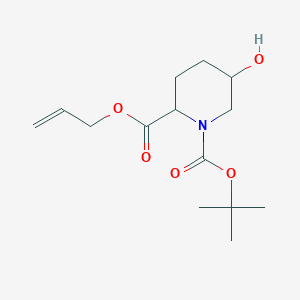
![1,18-Dihydroxy-12-{1-[4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl}-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0,4,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13653808.png)
